Potassium 4-styryl-2-pyrimidinethiolate
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Overview
Description
Potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide is a chemical compound with the molecular formula C12H9KN2S and a molecular weight of 252.38 g/mol . It is known for its unique structure, which includes a pyrimidine ring substituted with a phenylethenyl group and a sulfanide moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide typically involves the reaction of 4-[(Z)-2-phenylethenyl]pyrimidine-2-thiol with potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanide group to a thiol or sulfide.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Potassium {4-[(1E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl}sulfanide
- Potassium {4-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}sulfanide
Uniqueness
Potassium {4-[(Z)-2-phenylethenyl]pyrimidin-2-yl}sulfanide is unique due to its specific structural features, such as the Z-configuration of the phenylethenyl group and the presence of the sulfanide moiety. These characteristics contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C12H9KN2S |
---|---|
Molecular Weight |
252.38 g/mol |
IUPAC Name |
potassium;4-[(Z)-2-phenylethenyl]pyrimidine-2-thiolate |
InChI |
InChI=1S/C12H10N2S.K/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10;/h1-9H,(H,13,14,15);/q;+1/p-1/b7-6-; |
InChI Key |
GZDZYXYBWFZWEZ-NAFXZHHSSA-M |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=NC(=NC=C2)[S-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)[S-].[K+] |
Origin of Product |
United States |
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